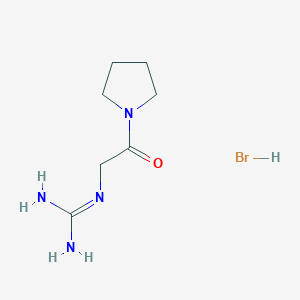
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide, also known as PEPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory.
Mecanismo De Acción
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide acts as a selective agonist for the AMPA subtype of glutamate receptors. It binds to the receptor and causes the channel to open, allowing for the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that lead to changes in synaptic strength and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which can lead to increased synaptic strength. In addition, this compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is a potent and selective agonist for the AMPA subtype of glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity, learning, and memory. However, it is important to note that this compound is not selective for a specific subunit of the AMPA receptor, which can complicate data interpretation. In addition, the effects of this compound can vary depending on the experimental conditions, such as the concentration and duration of exposure.
Direcciones Futuras
There are many future directions for research on 2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide. One area of interest is the development of more selective agonists for specific subunits of the AMPA receptor. This could help to clarify the role of specific subunits in synaptic plasticity and other physiological processes. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as drug addiction and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on synaptic plasticity and learning and memory.
Métodos De Síntesis
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide can be synthesized using a multi-step synthetic route. The first step involves the reaction of pyrrolidine with ethyl chloroacetate to form ethyl 2-pyrrolidineacetate. This intermediate is then reacted with guanidine hydrochloride to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine. The hydrobromide salt of this compound can be obtained by reacting 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine with hydrobromic acid.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been shown to enhance spatial learning and memory in rodents. In addition, this compound has been used to study the role of AMPA receptors in drug addiction, depression, and other neurological disorders.
Propiedades
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.BrH/c8-7(9)10-5-6(12)11-3-1-2-4-11;/h1-5H2,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSICKBSOGRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN=C(N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


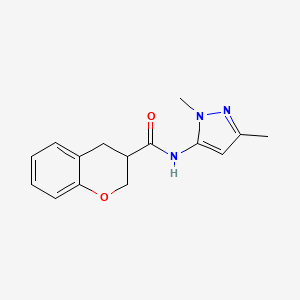

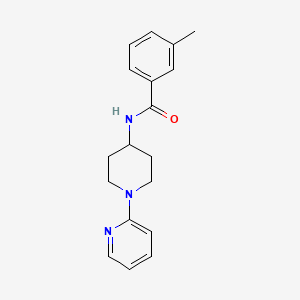
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
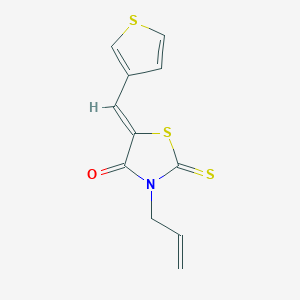
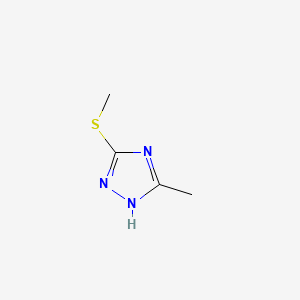
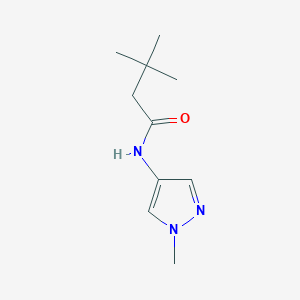
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)